Fosaprepitant dimeglumine is a prodrug of aprepitant, primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy. It is chemically classified as a substance P/neurokinin 1 receptor antagonist. The compound is characterized by its white to off-white amorphous powder form and has a molecular weight of approximately 1004.83 g/mol. Its empirical formula is .
Fosaprepitant dimeglumine is sourced from the pharmaceutical industry, where it is produced for intravenous administration under the brand name EMEND. It is classified under the category of antiemetics, specifically targeting the neurokinin-1 receptor pathway to mitigate chemotherapy-induced nausea and vomiting . This classification places it among other drugs that manage side effects of cancer treatments, enhancing patient comfort and adherence to therapy.
The synthesis of fosaprepitant dimeglumine involves several steps, typically starting from aprepitant. A notable method includes the phosphorylation of aprepitant using lithium hydroxide and tetra-benzyl pyrophosphate in dimethyl sulfoxide, followed by purification steps involving methanol and isopropyl alcohol to isolate the final product .
Key steps in the synthesis process are:
This method is advantageous due to its energy efficiency, higher yields at ambient temperatures, and avoidance of hazardous materials, making it suitable for large-scale production .
Fosaprepitant dimeglumine has a complex molecular structure characterized by multiple functional groups. The structural formula can be represented as follows:
Fosaprepitant dimeglumine undergoes various chemical reactions during its synthesis and metabolism. The primary reaction involves phosphorylation of aprepitant followed by conjugation with N-methyl glucamine. These reactions are carefully controlled to optimize yield and purity.
These reactions are crucial for converting the active drug into a more stable prodrug form that can be administered intravenously.
Fosaprepitant dimeglumine acts as an antagonist at the neurokinin 1 receptor. Upon intravenous administration, it is rapidly converted into aprepitant in the bloodstream. Aprepitant then binds to neurokinin 1 receptors in the brain, inhibiting the action of substance P—a neuropeptide involved in the vomiting reflex.
This mechanism effectively reduces both acute and delayed nausea associated with chemotherapy treatments.
These properties are essential for understanding how the compound behaves in pharmaceutical formulations and during storage.
Fosaprepitant dimeglumine is primarily used in clinical settings as an antiemetic agent for patients undergoing chemotherapy. Its ability to prevent both acute and delayed nausea makes it a valuable component of supportive care in oncology.
The compound's effectiveness in managing side effects contributes significantly to treatment adherence among cancer patients .
Fosaprepitant dimeglumine is a phosphorylated prodrug designed for intravenous administration, rapidly converted to its active metabolite, aprepitant, by plasma phosphatases [1] [6]. Aprepitant acts as a selective, high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor. Its chemical structure features a morpholine core linked to trifluoromethylphenyl and fluorophenyl groups, enabling optimal binding to the hydrophobic pocket of the NK1 receptor [1] [7]. The binding affinity (IC₅₀) of aprepitant for the human NK1 receptor is significantly higher (0.09–0.13 nM) than fosaprepitant itself (IC₅₀ ~10-fold weaker), explaining the need for rapid conversion to the active form [1] [4].
Substance P, an 11-amino acid neuropeptide, activates NK1 receptors in the brainstem’s vomiting center (notably the nucleus tractus solitarius) and gastrointestinal tract. This activation triggers emetic signaling cascades via Gq-protein pathways, culminating in calcium mobilization and neuronal excitation [6] [7]. Aprepitant competitively inhibits substance P binding, achieving >90% brain NK1 receptor occupancy within 30 minutes and sustaining >75% occupancy for over 48 hours [1] [9]. This prolonged receptor blockade disrupts both acute and delayed emetic responses, particularly those mediated by cisplatin and other highly emetogenic chemotherapies [1] [6].
Table 1: Key Pharmacodynamic Properties of Aprepitant
Property | Value | Measurement Context |
---|---|---|
NK1 Receptor IC₅₀ | 0.09–0.13 nM | Human receptor binding assays |
5-HT₃ Receptor Affinity | >10,000 nM (negligible) | Selectivity screening |
Dopamine D₂ Affinity | >10,000 nM (negligible) | Selectivity screening |
Brain Receptor Occupancy | >90% at 30 min; >75% at 48 h | Human PET studies |
The antiemetic efficacy of fosaprepitant stems from its integration into multimodal regimens. Aprepitant synergizes with 5-HT₃ receptor antagonists (e.g., ondansetron) and corticosteroids (e.g., dexamethasone) by targeting distinct molecular pathways in emesis:
Clinical trials validate this synergy. In patients receiving cisplatin-based chemotherapy, the triple combination (aprepitant + ondansetron + dexamethasone) achieved complete response (no vomiting/rescue medication) in 72.7% of patients during the delayed phase (>24–120 hrs), versus 52.9% with dual therapy (ondansetron + dexamethasone alone) [9]. This stems from aprepitant’s unique mechanistic role in mitigating delayed CINV, where serotonin inhibition is less effective [1] [6].
Aprepitant’s primary antiemetic action is central, mediated through NK1 receptors in the brainstem’s vomiting centers. Positron emission tomography (PET) studies confirm aprepitant penetrates the blood-brain barrier, with CNS concentrations correlating directly with receptor occupancy [6] [8]. This central blockade is critical for countering substance P release triggered by chemotherapeutic agents like cisplatin, which induces cellular damage in the gastrointestinal tract, releasing serotonin and substance P. While serotonin dominates acute-phase emesis via peripheral 5-HT₃ receptors, substance P sustains delayed-phase emesis via central NK1 receptors [1] [6].
Peripheral mechanisms may also contribute. NK1 receptors in the gut mucosa and vagal afferents are inhibited by aprepitant, reducing enteric signaling to the nucleus tractus solitarius [2] [8]. Rodent studies suggest fosaprepitant attenuates morphine tolerance by suppressing substance P release from primary afferents in the spinal cord, evidenced by increased spinal substance P immunoreactivity after NK1 blockade [2]. This highlights a bidirectional mechanism: central inhibition of emetic reflexes and peripheral modulation of nociceptive/emetic signaling.
Fosaprepitant’s design addresses aprepitant’s poor aqueous solubility (0.2 µg/mL in saline). Its phosphate ester group enhances solubility to 12 mg/mL, enabling intravenous formulation [1] [4]. Conversion to aprepitant occurs non-enzymatically via alkaline phosphatases and enzymatically via tissue-bound phosphomonoesterases. In humans, this process is rapid: peak aprepitant concentrations occur within 30 minutes of IV infusion, with a conversion half-life of approximately 15–30 minutes [1] [6].
Table 2: Pharmacokinetic Conversion Profile of Fosaprepitant
Parameter | Fosaprepitant | Aprepitant | Notes |
---|---|---|---|
Tₘₐₓ | End of infusion | 0.5 hr | Time to peak concentration |
Half-life (t₁/₂) | ~15–30 min | 9–13 hrs | Conversion vs. elimination phases |
Primary Metabolism | Phosphatase hydrolysis | CYP3A4 oxidation | Prodrug vs. active metabolite |
Protein Binding | Not characterized | >95% | High albumin/α₁-acid glycoprotein binding |
The prodrug is pharmacokinetically bioequivalent to oral aprepitant; a single 115 mg IV dose yields aprepitant exposure comparable to a 125 mg oral dose [1] [9]. Notably, hepatic impairment minimally impacts conversion, as phosphatases are ubiquitously expressed. Fosaprepitant itself exhibits negligible NK1 receptor affinity, confirming aprepitant as the sole therapeutically active species [4] [6].
Chemicals Cited:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5